4-Bromo-4'-nitrobiphenyl
Overview
Description
4-Bromo-4’-nitrobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a bromine atom attached to one benzene ring and a nitro group attached to the other
Mechanism of Action
Target of Action
It’s known that the compound can interact with various molecular structures due to its bipolar nature .
Mode of Action
The mode of action of 4-Bromo-4’-nitrobiphenyl is primarily through its peculiar orientational disorder . This disorder occurs at the crystal/nutrient interface, producing domains of opposite average polarity for as-grown crystals . The acceptor groups (NO2 or CN) are predominantly present at crystal surfaces .
Result of Action
The molecular and cellular effects of 4-Bromo-4’-nitrobiphenyl’s action are primarily related to its orientational disorder . This disorder leads to a peculiar spatial distribution of polar properties in molecular crystals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-4’-nitrobiphenyl . For instance, the stochastic process of polarity formation can be influenced by adding a symmetrical biphenyl to a growing system . In such a case, Monte Carlo simulations predict an inverted net polarity compared with the growth of pure 4-Bromo-4’-nitrobiphenyl .
Biochemical Analysis
Biochemical Properties
4-Bromo-4’-nitrobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, influencing their activity and function. For instance, it has been observed that 4-Bromo-4’-nitrobiphenyl can affect the orientation and distribution of polar properties in molecular crystals . This interaction is crucial for understanding the compound’s role in biochemical systems.
Cellular Effects
The effects of 4-Bromo-4’-nitrobiphenyl on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce changes in the spatial distribution of polar properties within cells, leading to alterations in cellular behavior . These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 4-Bromo-4’-nitrobiphenyl exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The precise mechanism involves the interaction of the bromine and nitro groups with specific sites on the target biomolecules, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-4’-nitrobiphenyl can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo significant changes in its polar properties over time, affecting its interaction with biomolecules and overall efficacy .
Dosage Effects in Animal Models
The effects of 4-Bromo-4’-nitrobiphenyl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and the potential for toxicity is crucial for determining the safe and effective use of this compound in biochemical applications .
Metabolic Pathways
4-Bromo-4’-nitrobiphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolic health .
Transport and Distribution
Within cells and tissues, 4-Bromo-4’-nitrobiphenyl is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Bromo-4’-nitrobiphenyl is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-nitrobiphenyl can be synthesized through several methods. One common approach involves the bromination of 4-nitrobiphenyl. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature.
Another method involves the nitration of 4-bromobiphenyl. This reaction uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the biphenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-4’-nitrobiphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-nitrobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, or chemical reducing agents like tin(II) chloride or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid, iron powder in acetic acid.
Coupling: Palladium acetate, triphenylphosphine, boronic acid, and a base such as potassium carbonate in a solvent like toluene or dimethylformamide.
Major Products
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Reduction: 4-Bromo-4’-aminobiphenyl.
Coupling: Biphenyl derivatives with different aryl or alkyl groups attached.
Scientific Research Applications
4-Bromo-4’-nitrobiphenyl has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Biological Studies: The compound is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
4-Bromo-4’-nitrobiphenyl can be compared with other biphenyl derivatives, such as:
4-Bromo-4’-aminobiphenyl: Similar structure but with an amino group instead of a nitro group. It has different reactivity and applications, particularly in the synthesis of dyes and pigments.
4-Nitrobiphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions. It is used as an intermediate in the synthesis of other organic compounds.
4-Bromobiphenyl: Lacks the nitro group, making it less polar and less reactive in reduction reactions. It is used in the synthesis of liquid crystals and other advanced materials.
The uniqueness of 4-Bromo-4’-nitrobiphenyl lies in the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYRWXNUGZFNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283606 | |
Record name | 4-bromo-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6242-98-4 | |
Record name | 4-Bromo-4′-nitro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6242-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 32424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6242-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of 4-bromo-4'-nitrobiphenyl?
A1: this compound exhibits significant orientational disorder in its crystal structure. This disorder arises from the molecule's ability to orient itself in two opposite directions by 180° with almost equal probability. [] This peculiar characteristic results in the formation of bipolar crystals, meaning they possess both positive and negative poles within the same crystal. Interestingly, the introduction of a symmetrical biphenyl molecule during crystallization can disrupt this polarity formation and even reverse the initial bipolar state. []
Q2: How can this compound be synthesized selectively?
A2: this compound can be selectively synthesized by nitrating 4-bromobiphenyl using nitrogen dioxide and molecular oxygen as the nitrating system in the presence of a catalyst. [] Research shows that zeolite HBEA-25 exhibits superior catalytic activity for this reaction, leading to a higher yield of the desired this compound isomer over the 4-bromo-2'-nitrobiphenyl isomer. [] Optimization of the reaction conditions, including the catalyst amount, reaction temperature, and molar ratio of reactants, is crucial to achieving high selectivity and yield.
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